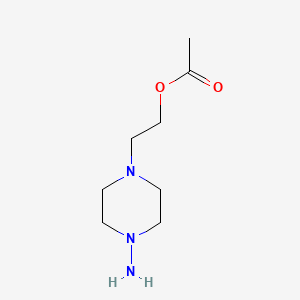

![molecular formula C6H6N2O2S B574585 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid CAS No. 193538-16-8](/img/structure/B574585.png)

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

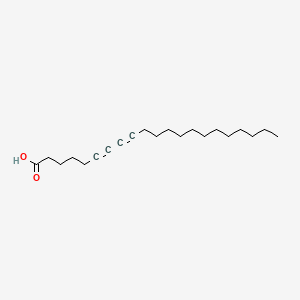

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a chemical compound with the molecular formula C6H6N2O2S . It has a molecular weight of 170.19 g/mol . The IUPAC name for this compound is 2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid .

Synthesis Analysis

The synthesis of 2,3-dihydroimidazo[2,1-b][1,3]thiazoles has been described in the literature . A series of saturated dihydroimidazo[2,1-b]thiazoles were synthesized to understand the structure-activity relationship .Molecular Structure Analysis

The molecular structure of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid includes a 2,3-dihydroimidazo[2,1-b][1,3]thiazole ring attached to a carboxylic acid group . The compound has a complexity of 187 and a topological polar surface area of 80.4 Ų .Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid are not detailed in the search results, related compounds have been synthesized to understand the structure-activity relationship .Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.19 g/mol, an exact mass of 170.01499861 g/mol, and a monoisotopic mass of 170.01499861 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Synthetic and Biological Importance of 2-(thio)ureabenzothiazoles

The synthesis of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole derivatives demonstrates their significant role in medicinal chemistry due to their broad spectrum of biological activities. These compounds, including 2-(thio)ureabenzothiazoles, have shown promise in various pharmacological applications. Frentizole, a derivative of this class, is utilized in the treatment of rheumatoid arthritis and systemic lupus erythematosus. Moreover, compounds like Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides. The review emphasizes the potential therapeutic benefits of these compounds across a wide range of biological activities, suggesting their importance in the development of new pharmacophores (Rosales-Hernández et al., 2022).

Fascinating Chemistry of Benzimidazole and Benzthiazole Derivatives

A comprehensive review of the chemistry of benzimidazole and benzthiazole derivatives, including those related to 2,3-Dihydroimidazo[2,1-b][1,3]thiazole, outlines their versatile applications across different branches of chemistry. These compounds are known for their varied protonated and/or deprotonated forms, complex structures, and significant biological and electrochemical activities. The review identifies areas of potential interest for future investigations, suggesting these compounds as promising candidates for further exploration in scientific research (Boča et al., 2011).

Synthetic Approaches and Biological Applications of Azolylthiazoles

The review on synthetic approaches and biological applications of azolylthiazoles, which are closely related to 2,3-Dihydroimidazo[2,1-b][1,3]thiazole derivatives, highlights their importance in developing new treatments and drugs. These compounds exhibit a range of biological activities, underscoring their potential in medicinal chemistry and drug development. The review focuses on the classification based on the type of azole ring linked to the thiazole, presenting a new avenue for the discovery of bioactive compounds with diverse pharmacological effects (Ibrahim, 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-5(10)4-3-7-6-8(4)1-2-11-6/h3H,1-2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECVWJUSYJVNEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(N21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665339 |

Source

|

| Record name | 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193538-16-8 |

Source

|

| Record name | 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

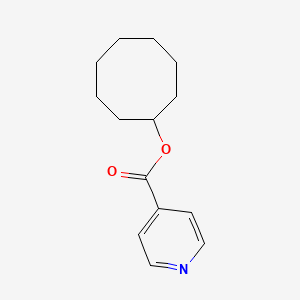

![[1]Benzofuro[3,2-e][1,3]benzothiazole](/img/structure/B574508.png)

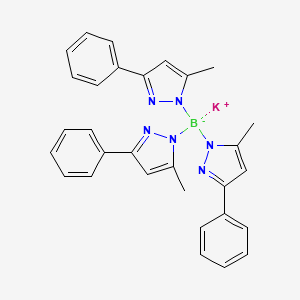

![1H-Naphtho[2,3-D]imidazole-1,2-diamine](/img/structure/B574517.png)

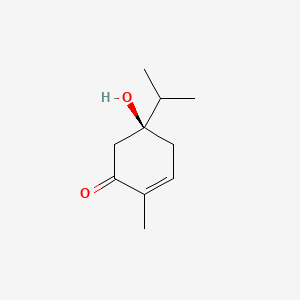

![4-[Methoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B574518.png)

![1-Azatricyclo[6.2.0.0~3,6~]decane](/img/structure/B574519.png)